molecular formula C17H21N3O3 B2919095 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-05-9

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2919095
CAS RN: 886894-05-9
M. Wt: 315.373
InChI Key: ZFHFNTZNOGLWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (hydroxy, methyl, cyclohexyl, oxo, and carboxamide groups) would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific reagents and conditions used. Generally, pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups (such as the hydroxy and carboxamide groups), the overall size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis and Interaction with DNA

A study by Huaihong Zhang et al. (2013) on a hydrochloric acid salt of a related compound demonstrated its importance as an intermediate for the synthesis of biologically active heterocyclic compounds. It interacts with DNA via groove mode binding, suggesting potential applications in drug design and molecular biology (Zhang et al., 2013).

HIV-1 Integrase Inhibitors

A scaffold for HIV-1 integrase inhibitors was developed by O. Kinzel et al. (2007), highlighting the role of pyrido[1,2-a]pyrimidine derivatives in antiviral therapy. This underlines the potential of these compounds in medical chemistry and drug discovery (Kinzel et al., 2007).

Analgesic Properties

I. Ukrainets et al. (2015) explored the modification of pyrido[1,2-a]pyrimidine derivatives to enhance their analgesic properties. This research signifies the compound's relevance in developing new analgesics (Ukrainets et al., 2015).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones related to pyrido[1,2-a]pyrimidine derivatives were determined, showcasing their therapeutic potential in epilepsy treatment (Kubicki et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrimidine derivatives have biological activity and can interact with enzymes, receptors, or nucleic acids in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications based on its properties .

properties

IUPAC Name

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-6-3-4-8-12(10)18-15(21)13-16(22)19-14-11(2)7-5-9-20(14)17(13)23/h5,7,9-10,12,22H,3-4,6,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHFNTZNOGLWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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